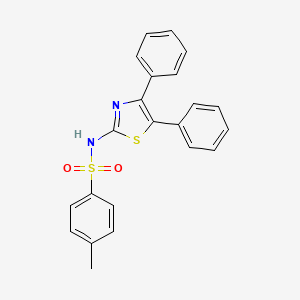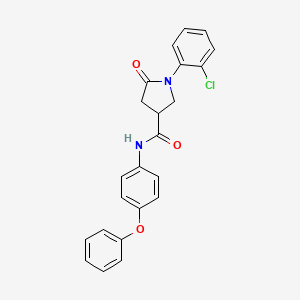![molecular formula C37H38N2O8 B12455569 3,3'-Methanediylbis[6-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoic acid]](/img/structure/B12455569.png)
3,3'-Methanediylbis[6-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoic acid]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({3-CARBOXY-4-[2-(4-ISOPROPYLPHENOXY)ACETAMIDO]PHENYL}METHYL)-2-[2-(4-ISOPROPYLPHENOXY)ACETAMIDO]BENZOIC ACID is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({3-CARBOXY-4-[2-(4-ISOPROPYLPHENOXY)ACETAMIDO]PHENYL}METHYL)-2-[2-(4-ISOPROPYLPHENOXY)ACETAMIDO]BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-isopropylphenol, which undergoes a series of reactions to introduce the necessary functional groups. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and high-throughput screening may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-({3-CARBOXY-4-[2-(4-ISOPROPYLPHENOXY)ACETAMIDO]PHENYL}METHYL)-2-[2-(4-ISOPROPYLPHENOXY)ACETAMIDO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as solvent choice, temperature, and pH, are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-({3-CARBOXY-4-[2-(4-ISOPROPYLPHENOXY)ACETAMIDO]PHENYL}METHYL)-2-[2-(4-ISOPROPYLPHENOXY)ACETAMIDO]BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and protein binding.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-({3-CARBOXY-4-[2-(4-ISOPROPYLPHENOXY)ACETAMIDO]PHENYL}METHYL)-2-[2-(4-ISOPROPYLPHENOXY)ACETAMIDO]BENZOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoic acid derivatives and phenylacetamides, which share structural features with 5-({3-CARBOXY-4-[2-(4-ISOPROPYLPHENOXY)ACETAMIDO]PHENYL}METHYL)-2-[2-(4-ISOPROPYLPHENOXY)ACETAMIDO]BENZOIC ACID.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in applications where precise molecular interactions are required.
Properties
Molecular Formula |
C37H38N2O8 |
|---|---|
Molecular Weight |
638.7 g/mol |
IUPAC Name |
5-[[3-carboxy-4-[[2-(4-propan-2-ylphenoxy)acetyl]amino]phenyl]methyl]-2-[[2-(4-propan-2-ylphenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C37H38N2O8/c1-22(2)26-7-11-28(12-8-26)46-20-34(40)38-32-15-5-24(18-30(32)36(42)43)17-25-6-16-33(31(19-25)37(44)45)39-35(41)21-47-29-13-9-27(10-14-29)23(3)4/h5-16,18-19,22-23H,17,20-21H2,1-4H3,(H,38,40)(H,39,41)(H,42,43)(H,44,45) |
InChI Key |
FVNVRALQFFJRHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)COC4=CC=C(C=C4)C(C)C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1Z)-1-(4-bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12455490.png)
![5-(4-methoxyphenyl)-3-{[(4-methylphenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12455494.png)

![4-benzyl-11-ethyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B12455502.png)

![4,4'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}dibenzene-1,3-diol](/img/structure/B12455526.png)
![N-[1-(2-hydroxyphenyl)ethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B12455527.png)

![2-({2-[(4-chlorophenyl)sulfanyl]propanoyl}amino)-N-cyclohexylbenzamide](/img/structure/B12455539.png)
![Dimethyl 4-(4-{[(4-tert-butylphenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylate](/img/structure/B12455546.png)
![2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-N-(3-phenylpropyl)-2-propenamide](/img/structure/B12455550.png)
![2-amino-6-benzyl-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12455558.png)
![(1R,2S)-2-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12455564.png)
